molecular formula C16H12BrN3O3S B2583029 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 443348-01-4

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No. B2583029
CAS RN: 443348-01-4
M. Wt: 406.25
InChI Key: XBORUMFNHFXSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of various acetamide derivatives, including compounds related to 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, demonstrated notable antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Intramolecular Electrophilic Cyclization

In another study, the utility of similar compounds in the field of organic synthesis was explored, particularly in the context of intramolecular electrophilic cyclization. This process is significant for the creation of complex organic structures that have potential applications in pharmaceuticals and materials science (Kut, Onysko, & Lendel, 2020).

Pesticidal Activities

Research into quinazolinone derivatives, closely related to the compound , has shown promising results in the realm of pesticides. These compounds exhibited significant antibacterial and insecticidal activities, underscoring their potential use in agricultural applications (Misra & Gupta, 1982).

Antimicrobial Profile of Schiff Bases

The synthesis of compounds structurally related to this compound has been studied for their Schiff base properties, with a focus on antimicrobial activity. This study adds to the understanding of the potential use of these compounds in combating microbial infections (Fuloria, Fuloria, & Gupta, 2014).

Photodynamic Therapeutics

A recent study delves into the synthesis of quinazolin-4(3H)-ones, similar to the compound in focus, and their application in photodynamic therapy. The study explores the photo-activity of these compounds towards DNA, indicating their potential use in developing new photodynamic therapeutic agents (Mikra et al., 2022).

properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15(22)10-5-1-3-7-12(10)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORUMFNHFXSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.